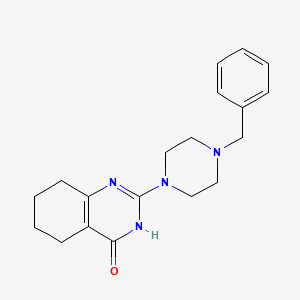![molecular formula C16H23F3N2O B6111677 N-[2-(4-morpholinyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6111677.png)
N-[2-(4-morpholinyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-morpholinyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine, also known as N-morpholinoethyl-3-(3-trifluoromethylphenyl)-2-aminopropane (N-Methyl-3TFMA), is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research. This compound belongs to the class of psychoactive substances and has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-Methyl-3TFMA involves its interaction with various neurotransmitter transporters in the brain. Specifically, it binds to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), blocking their reuptake and leading to an increase in the levels of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of N-Methyl-3TFMA.
Biochemical and Physiological Effects
N-Methyl-3TFMA has been shown to have a wide range of biochemical and physiological effects. In addition to its antidepressant and anxiolytic effects, it has also been shown to increase locomotor activity, enhance cognitive function, and improve memory retention. These effects are thought to be due to the increase in neurotransmitter levels in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-Methyl-3TFMA in lab experiments is its selectivity for the serotonin-norepinephrine-dopamine transporters. This selectivity allows for more precise manipulation of neurotransmitter levels in the brain. However, one limitation of using N-Methyl-3TFMA is its potential for abuse and addiction. Therefore, caution should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for the use of N-Methyl-3TFMA in scientific research. One direction is the development of more selective and potent SNDRI compounds for the treatment of neuropsychiatric disorders. Another direction is the investigation of the long-term effects of N-Methyl-3TFMA on neurotransmitter levels and behavior. Additionally, the potential for abuse and addiction of N-Methyl-3TFMA should be further explored to ensure safe use in lab experiments.
Synthesis Methods
The synthesis of N-Methyl-3TFMA involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-aminoethanol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reacted with morpholine to yield N-Methyl-3TFMA. This synthesis method has been optimized to produce high yields of pure N-Methyl-3TFMA.
Scientific Research Applications
N-Methyl-3TFMA has been used extensively in scientific research due to its potential applications in the field of neuroscience. It has been shown to act as a selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), meaning that it blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This property makes N-Methyl-3TFMA a promising candidate for the treatment of various neuropsychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2O/c1-13(20-5-6-21-7-9-22-10-8-21)11-14-3-2-4-15(12-14)16(17,18)19/h2-4,12-13,20H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKBOLDRCTWTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B6111602.png)
![6-[(3-methoxybenzyl)oxy]-1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)-1,4-diazepan-2-one](/img/structure/B6111621.png)


![2-[(2-piperidin-1-ylethyl)thio]quinoline hydrochloride](/img/structure/B6111626.png)
![ethyl 2-[(4-ethylphenyl)amino]-4-oxo-5-{[5-(phenylthio)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6111645.png)
![N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6111653.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6111660.png)
![2-amino-7-(2,6-difluoro-3-methylbenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6111664.png)
![N-1,3-benzodioxol-5-yl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6111676.png)
![3-[(3,4-dimethylphenyl)amino]-N-(2-fluorophenyl)-1-piperidinecarboxamide](/img/structure/B6111687.png)
![N-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6111689.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide](/img/structure/B6111696.png)
![2-{1-cyclopentyl-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111709.png)